molecular formula C4H7N3O B13574895 (S)-1-(1H-1,2,4-Triazol-3-yl)ethan-1-ol

(S)-1-(1H-1,2,4-Triazol-3-yl)ethan-1-ol

Cat. No.: B13574895
M. Wt: 113.12 g/mol
InChI Key: WYZRLXYOIMXEBO-VKHMYHEASA-N
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Description

(1S)-1-(1H-1,2,4-triazol-3-yl)ethan-1-ol is a chiral compound containing a triazole ring and an ethanol moiety. Compounds with triazole rings are known for their diverse biological activities and are often used in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(1H-1,2,4-triazol-3-yl)ethan-1-ol typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

    Introduction of the Ethanol Moiety: The ethanol group can be introduced via reduction of the corresponding ketone or aldehyde.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, optimized reaction conditions, and purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The triazole ring is generally stable, but the ethanol moiety can be reduced to an ethyl group.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).

    Substitution: Reagents like SOCl2 (Thionyl chloride) for converting the hydroxyl group to a chloride.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Ethyl derivatives.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Triazole-containing compounds are often used as ligands in catalysis.

    Synthesis: Used as intermediates in the synthesis of more complex molecules.

Biology

    Antimicrobial Agents: Triazole derivatives are known for their antimicrobial properties.

    Enzyme Inhibitors: Used in the design of enzyme inhibitors.

Medicine

    Antifungal Agents: Triazole compounds are key components in antifungal medications.

    Anticancer Agents: Some triazole derivatives have shown promise as anticancer agents.

Industry

    Materials Science: Used in the development of new materials with specific properties.

    Agrochemicals: Used in the formulation of pesticides and herbicides.

Mechanism of Action

The mechanism of action of (1S)-1-(1H-1,2,4-triazol-3-yl)ethan-1-ol would depend on its specific application. Generally, triazole compounds exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. This can involve binding to the active site of an enzyme or interacting with a receptor to inhibit or activate its function.

Comparison with Similar Compounds

Similar Compounds

    (1S)-1-(1H-1,2,4-triazol-3-yl)propan-1-ol: Similar structure with a propanol moiety instead of ethanol.

    (1S)-1-(1H-1,2,4-triazol-3-yl)butan-1-ol: Similar structure with a butanol moiety instead of ethanol.

Uniqueness

    Chirality: The (1S) configuration provides specific stereochemical properties that can influence biological activity.

    Triazole Ring: The presence of the triazole ring imparts unique chemical and biological properties, making it a versatile scaffold in drug design and materials science.

Properties

Molecular Formula

C4H7N3O

Molecular Weight

113.12 g/mol

IUPAC Name

(1S)-1-(1H-1,2,4-triazol-5-yl)ethanol

InChI

InChI=1S/C4H7N3O/c1-3(8)4-5-2-6-7-4/h2-3,8H,1H3,(H,5,6,7)/t3-/m0/s1

InChI Key

WYZRLXYOIMXEBO-VKHMYHEASA-N

Isomeric SMILES

C[C@@H](C1=NC=NN1)O

Canonical SMILES

CC(C1=NC=NN1)O

Origin of Product

United States

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